Thromstop

Descripción

Thromstop is a thrombin inhibitor widely utilized in biochemical and clinical research to modulate coagulation processes. It is characterized by its ability to irreversibly inhibit thrombin activity, making it critical for experiments requiring precise termination of thrombin-mediated reactions. For instance, Thromstop is added post-thrombin treatment in assays to generate factor XIIIa, ensuring controlled activation of transglutaminase activity . Clinically, Thromstop has been evaluated in platelet preservation studies, where it demonstrates efficacy in maintaining platelet integrity during extended storage when combined with anticoagulant formulations (e.g., citrate-phosphate-dextrose-adenine [CPDA-1], prostaglandin E-1 [PGE-1], and theophylline) .

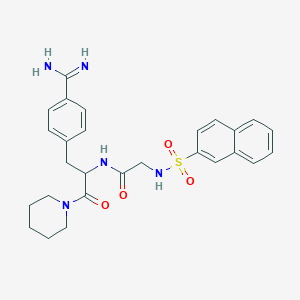

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thromstop belongs to the thrombin inhibitor class, which includes heparin, low-molecular-weight heparins (e.g., Fragmin), hirudin, and factor Xa inhibitors (e.g., diamidino-benzofuranyl ethane). Below is a detailed comparison based on efficacy, mechanisms, and applications:

Mechanism of Action

- Thromstop : Directly inhibits thrombin via irreversible binding, halting fibrin formation and platelet activation .

- Heparin/Fragmin: Indirect thrombin inhibitors requiring antithrombin III as a cofactor. Heparin’s high molecular weight increases nonspecific interactions, while Fragmin’s lower weight reduces this but still causes platelet clumping .

- Hirudin : A direct thrombin inhibitor derived from leech saliva; binds thrombin reversibly with high specificity .

- Factor Xa Inhibitors (e.g., diamidino-benzofuranyl ethane): Target factor Xa upstream in the coagulation cascade, reducing thrombin generation rather than inhibiting thrombin directly .

Efficacy in Platelet Preservation

A 1989 study compared Thromstop, hirudin, and diamidino-benzofuranyl ethane in platelet concentrates stored for 15 days. Key findings are summarized below:

Thromstop and hirudin exhibited comparable performance in preserving platelet morphology and function, outperforming the factor Xa inhibitor. Both maintained near-physiological pH and minimized lactate dehydrogenase (LDH) release, indicating superior cytoprotection. In contrast, heparin and Fragmin induced platelet clumping even with citrate-based anticoagulants, rendering them unsuitable for prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.